molecular formula C7H3Cl2FN2O B567523 4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one CAS No. 1312693-69-8

4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one

Cat. No. B567523
M. Wt: 221.012
InChI Key: XDMWQSCKMZHECI-UHFFFAOYSA-N
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Description

“4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one” is a chemical compound that belongs to the class of organic compounds known as pyrrolopyridines . Pyrrolopyridines are compounds containing a pyrrolopyridine moiety, which consists of a pyrrole ring fused to a pyridine ring .


Synthesis Analysis

The synthesis of such compounds generally involves complex organic reactions, often requiring multiple steps and specific conditions . Without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolopyridine core, with chlorine atoms at the 4 and 6 positions, and a fluorine atom at the 7 position . The presence of these halogens could significantly affect the compound’s reactivity and properties .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on the specific conditions and reagents present . The halogens present in the molecule could potentially be replaced via nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of halogens could make the compound relatively dense and possibly increase its boiling and melting points .

Scientific Research Applications

Heterocyclic Compounds in Scientific Research

Heterocyclic compounds, including pyrrolopyridine derivatives, play a significant role in scientific research due to their varied applications spanning from dye synthesis, medicinal chemistry, to environmental and material sciences.

Diketopyrrolopyrroles in Dye Synthesis and Optical Applications

Diketopyrrolopyrroles, with their extensive utility in high-quality pigments, field-effect transistors, bulk-heterojunction solar cells, dye-sensitized solar cells, and fluorescence imaging, represent a class of compounds that share functional similarities with 4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one. Their straightforward synthesis, stability, and near-unity fluorescence quantum yield make them attractive for future applications in optical materials and imaging technologies (Grzybowski & Gryko, 2015).

Pyrazolo[3,4-b]pyridine in Kinase Inhibition

Pyrazolo[3,4-b]pyridine derivatives, noted for their versatility in interacting with kinases via multiple binding modes, highlight the pharmaceutical relevance of pyrrolopyridine compounds. These derivatives are utilized extensively in kinase inhibitor design, indicating the potential for compounds like 4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one to serve as scaffolds in drug discovery (Wenglowsky, 2013).

Environmental Monitoring and Analysis of Fluoroalkylether Compounds

The study of fluoroalkylether compounds, including their environmental occurrence, fate, and effects, parallels the interest in understanding the environmental impact of fluorinated heterocyclic compounds. This research emphasizes the necessity of monitoring and analyzing novel fluoroalkylether substances due to their potential environmental and health risks (Munoz et al., 2019).

Pyrrolidine Derivatives in Medicinal Chemistry

Pyrrolidine, a five-membered nitrogen heterocycle, exemplifies the utility of nitrogen heterocycles in developing compounds for treating human diseases. The review on bioactive molecules containing pyrrolidine rings showcases the potential for structural analogs of 4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one to contribute to medicinal chemistry and drug design (Li Petri et al., 2021).

Safety And Hazards

As with any chemical compound, handling “4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one” would require appropriate safety measures. It’s important to avoid dust formation, breathing in the compound, or getting it on your skin .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. If it shows promising activity in biological assays, it could be further developed and optimized as a potential drug .

properties

IUPAC Name

4,6-dichloro-7-fluoro-1,2-dihydropyrrolo[3,4-c]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2FN2O/c8-5-3-2(1-11-7(3)13)4(10)6(9)12-5/h1H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMWQSCKMZHECI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=O)N1)C(=NC(=C2F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one

Synthesis routes and methods

Procedure details

A 22-L 3-neck RBF equipped with overhead stirrer, refluxing condenser, and N2 inlet/outlet, and having all glass or PTFE-coated parts, was sequentially charged with 4,6-dichloro-7-fluoro-1-hydroxy-1H-pyrrolo[3,4-c]pyridin-3(2H)-one (908 g), DCM (4.55 L), and TFA (3.46 L, 11.76 eq). Agitation was started and Et3SiH (3.05 L, 4.97 eq) was added. The cloudy mixture was heated to reflux, resulting in a clear solution that was stirred at refluxing conditions for 24 h. The mixture was cooled to RT and stirred overnight. The orange solution was cooled to <10° C. using an ice bath. Methyl tert-butyl ether (14.0 L) was added via a peristaltic pump within a 1 h period. The resultant slurry was stirred at <10° C. for 1 h and then filtered through a coarse fitted glass funnel. The filter cake was washed with MTBE (2×4 L). The solid was dried under high vacuum at RT for 19 h to afford the title compound (802 g, 94%). 1H NMR (500 MHz, DMSO-d6) δ ppm 4.55 (s, 2 H), 9.15 (s, 1 H). [M+H] calc'd for C7H3Cl2FN2O, 221; found, 221.
[Compound]
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4,6-dichloro-7-fluoro-1-hydroxy-1H-pyrrolo[3,4-c]pyridin-3(2H)-one
Quantity
908 g
Type
reactant
Reaction Step Two
Name
Quantity
4.55 L
Type
reactant
Reaction Step Two
Name
Quantity
3.46 L
Type
reactant
Reaction Step Two
Quantity
3.05 L
Type
reactant
Reaction Step Three
Quantity
14 L
Type
solvent
Reaction Step Four
Yield
94%

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